1-Cyanomethyl-L-proline 1-Cyanomethyl-L-proline
Brand Name: Vulcanchem
CAS No.: 713540-69-3
VCID: VC3246362
InChI: InChI=1S/C7H10N2O2/c8-3-5-9-4-1-2-6(9)7(10)11/h6H,1-2,4-5H2,(H,10,11)/t6-/m0/s1
SMILES: C1CC(N(C1)CC#N)C(=O)O
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

1-Cyanomethyl-L-proline

CAS No.: 713540-69-3

Cat. No.: VC3246362

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

1-Cyanomethyl-L-proline - 713540-69-3

Specification

CAS No. 713540-69-3
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name (2S)-1-(cyanomethyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C7H10N2O2/c8-3-5-9-4-1-2-6(9)7(10)11/h6H,1-2,4-5H2,(H,10,11)/t6-/m0/s1
Standard InChI Key JLWCCSSCCLSZOR-LURJTMIESA-N
Isomeric SMILES C1C[C@H](N(C1)CC#N)C(=O)O
SMILES C1CC(N(C1)CC#N)C(=O)O
Canonical SMILES C1CC(N(C1)CC#N)C(=O)O

Introduction

Chemical Structure and Properties

1-Cyanomethyl-L-proline features a pyrrolidine ring characteristic of proline, with a cyanomethyl group (-CH₂-CN) attached to the nitrogen atom, maintaining the carboxylic acid group found in amino acids. Its molecular formula is C₇H₁₀N₂O₂ with a molecular weight of 154.17 g/mol. The IUPAC name of the compound is (2S)-1-(cyanomethyl)pyrrolidine-2-carboxylic acid.

Structural Features

The structure of 1-Cyanomethyl-L-proline can be understood in relation to native L-proline. Proline is unique among the 20 natural amino acids due to its cyclic structure, where the side chain connects to the nitrogen atom, forming a secondary amine instead of the primary amine found in other amino acids. In 1-Cyanomethyl-L-proline, this secondary amine is further modified by the addition of a cyanomethyl group, which likely alters its chemical behavior and potential biological interactions.

Table 2.1: Basic Chemical Properties of 1-Cyanomethyl-L-proline

PropertyValue
Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
IUPAC Name(2S)-1-(cyanomethyl)pyrrolidine-2-carboxylic acid
CAS Number713540-69-3

Comparison with Related Compounds

A structurally related compound is (2S)-1-(cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid (CAS: 682773-99-5), which has a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . The key difference is the presence of an oxo (=O) group at the 5-position of the pyrrolidine ring, resulting in a lactam structure rather than the simple cyclic amine of 1-Cyanomethyl-L-proline.

Context Within Proline Chemistry

L-Proline plays significant roles in biological systems and serves as the structural foundation for 1-Cyanomethyl-L-proline. Understanding the parent compound provides valuable context for exploring the potential properties of its cyanomethyl derivative.

Conformational Properties

In the context of proline chemistry, it's noteworthy that proline residues have unique conformational properties in peptides and proteins. Research on the Phe-Pro conserved motif in receptors has shown that proline residues have a much greater tendency to exist in the cis conformation compared to other amino acids . This conformational flexibility is crucial for protein folding and function.

Structural Analysis and Characterization Methods

The characterization of proline derivatives often involves NMR spectroscopy, which can reveal important structural features and conformational properties. In studies of related compounds, NMR analysis has shown complex spectra due to compounds existing in multiple distinct conformations in solution .

NMR Spectroscopy

For related proline derivatives, both ¹H and ¹³C NMR spectroscopy have proven valuable for structural characterization. For instance, the ¹H NMR spectrum of (NVOC)-3,4-Dehydroproline cyanomethyl ester showed multiple signals in specific ranges:

  • δ3.95–4.03 (m, 6H)

  • δ4.34–4.43 (m, 2H)

  • δ4.69–4.87 (m, 2H)

  • δ5.20–5.21 (m, 2H)

  • δ5.43–5.67 (m, 2H)

  • δ5.76–5.83 (m, 1H)

  • δ7.01 (s, 1H)

  • δ7.71 (m, 1H)

Similarly, ¹³C NMR provided additional structural confirmation . The complexity observed in the NMR spectra was attributed to the compound showing "two distinct conformations in the solution" . This type of conformational flexibility is characteristic of proline derivatives and would likely be observed in 1-Cyanomethyl-L-proline as well.

Mass Spectrometry

High-resolution mass spectrometry has also been used to characterize proline derivatives. For example, FAB+ (Fast Atom Bombardment) mass spectrometry was used to analyze (NVOC)-3,4-Dehydroproline cyanomethyl ester, with a calculated m/z of 392.1094 and a found value of 392.1109 . This technique would likely be applicable to the characterization of 1-Cyanomethyl-L-proline as well.

Table 5.1: Analytical Methods for Characterization of Proline Derivatives

Analytical MethodInformation ProvidedApplication to 1-Cyanomethyl-L-proline
¹H NMRProton environments, conformational statesWould reveal hydrogen distribution and possible cis/trans isomers
¹³C NMRCarbon environments, structural verificationWould confirm carbon skeleton and functional groups
Mass SpectrometryMolecular weight, fragmentation patternWould verify molecular formula and purity
X-ray CrystallographyThree-dimensional structureWould reveal exact spatial arrangement of atoms

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